molecular formula C9H9FO4 B15359686 Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

Cat. No.: B15359686
M. Wt: 200.16 g/mol
InChI Key: AEEGFIPPJKKFDY-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate: is a chemical compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluoro-5-hydroxybenzoic acid or its derivatives.

  • Reaction Steps: The hydroxyl group is protected, and the carboxylic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Continuous Flow Synthesis: Some advanced production methods employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine or methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Compounds with different substituents on the benzene ring.

Scientific Research Applications

Chemistry: Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-methoxybenzoate: Lacks the hydroxyl group.

  • Methyl 5-fluoro-4-hydroxybenzoate: Different position of the fluorine and hydroxyl groups.

  • Methyl 4-hydroxy-2-methoxybenzoate: Lacks the fluorine atom.

Uniqueness: Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is unique due to the specific arrangement of the fluorine, hydroxyl, and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 4-fluoro-5-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C9H9FO4/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4,11H,1-2H3

InChI Key

AEEGFIPPJKKFDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)O)F

Origin of Product

United States

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